molecular formula C13H10BrF3N2O2 B11817655 Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11817655
M. Wt: 363.13 g/mol
InChI Key: QOWPWCANHNPTQQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a multifunctional pyrazole-based building block designed for advanced pharmaceutical research and drug discovery. This compound integrates two strategically valuable functional groups: a bromine substituent and an ester moiety, on a pyrazole core that is further functionalized with a lipophilic, electron-withdrawing 3-(trifluoromethyl)phenyl group at the N1 position. This specific architecture makes it an exceptionally versatile intermediate for constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) where the 5-bromo group serves as a key handle for introducing structural diversity. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . They are frequently found in compounds with demonstrated anticancer, anti-inflammatory, and antibacterial properties . The trifluoromethyl group is a critical pharmacophore known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making this compound a valuable precursor for developing novel therapeutic agents . Research into analogous pyrazole-carboxylate structures has shown promise in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are core structures in several marketed drugs and investigational compounds . Furthermore, the ester functional group provides a synthetic anchor for further derivatization, including hydrolysis to carboxylic acids or reduction to alcohols, enabling extensive structure-activity relationship (SAR) studies. This reagent is exclusively intended for use in research laboratories to develop new chemical entities, investigate biological mechanisms, and advance the discovery of next-generation treatments for conditions such as cancer, inflammatory diseases, and central nervous system disorders .

Properties

Molecular Formula

C13H10BrF3N2O2

Molecular Weight

363.13 g/mol

IUPAC Name

ethyl 5-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H10BrF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3

InChI Key

QOWPWCANHNPTQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has shown potential in the development of new therapeutic agents due to its diverse biological activities.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results with IC50 values suggesting moderate potency in inhibiting cancer cell proliferation .
Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

The mechanism of action appears to involve the inhibition of enzymes critical for cell proliferation, potentially leading to apoptosis in cancer cells .

  • Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive bacteria, with lower Minimum Inhibitory Concentration (MIC) values compared to Gram-negative strains.
CompoundMIC (µg/ml)
Ethyl 5-bromo...12.5 (B. subtilis)
Control (Standard Antibiotic)0.5

These findings suggest that the compound may be useful in developing new antibacterial agents .

2. Agrochemical Applications
The introduction of trifluoromethyl groups in pyrazole derivatives is known to enhance herbicidal activity. This compound has been investigated for its potential use as a herbicide, particularly due to its structural similarity to known agrochemicals that target specific weed species .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Bromination : Introduction of bromine at the 5-position of the pyrazole ring.
  • Trifluoromethylation : Addition of trifluoromethyl groups to enhance biological activity.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Study on Anticancer Efficacy : A research team conducted a series of experiments evaluating the compound's effects on various cancer cell lines, revealing its potential as a lead compound for further drug development targeting specific cancers .
  • Investigation into Antibacterial Properties : Another study focused on assessing the antibacterial activity against common pathogens, demonstrating that modifications in structure significantly affect potency and selectivity against different bacterial strains .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and pyrazole ring contribute to the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 5 Carboxylate Position Key Properties/Activities References
Target Compound 3-(Trifluoromethyl)phenyl Bromo 4 Potential for functionalization [20]
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl Amino 4 Unknown activity; amino group for reactivity [14]
GeGe3 (Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) 2-Hydroxypentyl Ureido 4 Anti-angiogenic (inhibits HUVEC migration) [2, 3]
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phenyl Trifluoromethyl 4 Intermediate for antifungal agents [15]
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate Unsubstituted Trifluoromethyl 3 Bromine at position 4; no biological data [19]

Key Observations:

Bromine at position 5 (target compound) offers a handle for Suzuki or Ullmann couplings, unlike amino or ureido groups in analogs .

Biological Activity: GeGe3’s anti-angiogenic activity is attributed to its ureido substituent, which may interact with endothelial cell receptors . Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 7 in ) is a precursor to antifungal carboxamides, highlighting the importance of trifluoromethyl groups in agrochemical applications .

Physicochemical Properties :

  • Molecular weight and lipophilicity vary significantly. For example, the target compound (estimated MW: ~362 g/mol) is heavier than GeGe3 (MW: ~449 g/mol) due to bromine vs. ureido substituents .
  • The hydroxypentyl chain in GeGe3 increases solubility compared to the hydrophobic trifluoromethylphenyl group in the target compound .

Biological Activity

Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-38-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C13H10BrF3N2O2C_{13}H_{10}BrF_3N_2O_2. The structure includes a pyrazole ring, a bromine atom, and a trifluoromethyl group, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be beneficial in managing inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological membranes, potentially leading to altered enzyme activity or receptor binding.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain .

Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was administered in a murine model of inflammation. The results demonstrated a reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

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